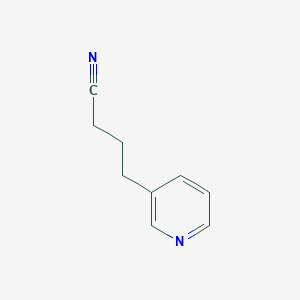

3-Pyridinebutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPISTRILDWVIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543791 | |

| Record name | 4-(Pyridin-3-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27678-09-7 | |

| Record name | 4-(Pyridin-3-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 3 Pyridinebutanenitrile

Established Synthetic Pathways for Butyronitrile (B89842) Derivatives

The formation of butyronitrile derivatives, including those with a pyridine (B92270) substituent, can be achieved through both multi-step sequences and direct synthesis protocols. These methods provide alternative approaches to the more commonly employed conjugate addition strategies.

Multi-Step Approaches for Pyridinebutanenitrile Formation

Multi-step syntheses offer a versatile platform for the construction of pyridinebutanenitrile and its analogs, allowing for the gradual assembly of the target molecule from simpler precursors. One potential pathway involves the alkylation of a pre-existing pyridineacetonitrile derivative. In this approach, a suitable pyridineacetonitrile can be deprotonated at the α-carbon to form a nucleophilic carbanion. This intermediate can then react with a two-carbon electrophile, such as a haloethane, to extend the carbon chain and form the desired butyronitrile structure. The reaction conditions for such alkylations typically involve the use of a strong base in an aprotic solvent.

Another multi-step strategy could involve the hydrocyanation of a vinylpyridine derivative. The hydrocyanation of alkenes is a well-established industrial process for producing nitriles. This reaction involves the addition of hydrogen cyanide across the double bond of the vinyl group attached to the pyridine ring. The process often requires a transition metal catalyst, typically based on nickel or palladium complexes, to facilitate the addition.

Direct Synthesis Protocols for 3-Pyridinebutanenitrile and Analogs

Direct synthesis protocols aim to construct the 3-Pyridinebutanenitrile molecule in a more convergent manner, often in a single step from readily available starting materials. One such direct approach is the reaction of 3-picolyl chloride with acrylonitrile (B1666552) under specific catalytic conditions. This method would involve the direct coupling of the pyridine-containing starting material with the three-carbon nitrile-containing fragment.

Furthermore, direct cyanation of a pre-existing four-carbon chain attached to the pyridine ring represents another viable direct synthesis route. For instance, a 3-(4-halobutyl)pyridine could be subjected to nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to directly install the nitrile functionality and yield 3-Pyridinebutanenitrile.

Cyanide-Catalyzed Conjugate Addition Strategies

A prominent and efficient method for the synthesis of γ-ketonitriles, including 3-Pyridinebutanenitrile, is through cyanide-catalyzed conjugate addition reactions. These reactions are characterized by the 1,4-addition of a nucleophile to an α,β-unsaturated compound.

The Stetter Reaction and Related Methodologies

The Stetter reaction is a classic example of a cyanide-catalyzed conjugate addition, providing a powerful tool for the formation of 1,4-dicarbonyl compounds and their analogs, such as γ-ketonitriles. The reaction involves the umpolung (polarity reversal) of an aldehyde, which is transformed into a nucleophilic acyl anion equivalent.

A well-documented synthesis of 4-oxo-4-(3-pyridyl)butanenitrile, a tautomer of 3-Pyridinebutanenitrile, involves the Stetter reaction between 3-pyridinecarboxaldehyde (B140518) and acrylonitrile. In this reaction, a catalytic amount of sodium cyanide is used to generate the acyl anion from 3-pyridinecarboxaldehyde. This nucleophile then undergoes a Michael-type addition to the electron-deficient double bond of acrylonitrile. The reaction is typically carried out in a solvent like dimethylformamide (DMF). The simplicity of the procedure, the catalytic nature of the reaction, and the use of low-cost reagents are significant advantages of this method. The resulting γ-ketonitrile can be isolated and purified, with reported yields being favorable.

Table 1: Reaction Parameters for the Condensation of 3-Pyridinecarboxaldehyde with Acrylonitrile

| Parameter | Value |

| Aldehyde | 3-Pyridinecarboxaldehyde |

| Michael Acceptor | Acrylonitrile |

| Catalyst | Sodium Cyanide |

| Solvent | Dimethylformamide (DMF) |

| Product | 4-oxo-4-(3-pyridyl)butanenitrile |

| Reported Yield | 64-68% (recrystallized) |

The catalytic system in the Stetter reaction is crucial for its success. While cyanide ions are effective catalysts, especially for aromatic and heterocyclic aldehydes, they can be problematic with aliphatic aldehydes which may undergo undesired side reactions under the basic conditions.

For a broader substrate scope, thiazolium salts and N-heterocyclic carbenes (NHCs) have emerged as highly effective catalysts for the Stetter reaction. These catalysts also operate via the umpolung principle, generating a nucleophilic Breslow intermediate from the aldehyde. The choice of catalyst and reaction conditions can be optimized to improve yields and accommodate a wider range of substrates. For the synthesis of γ-ketonitriles, the optimization of parameters such as catalyst loading, base, solvent, and temperature is essential to maximize the efficiency of the conjugate addition and minimize competing reactions like the benzoin condensation.

Table 2: Common Catalysts in Stetter Reactions for γ-Ketonitrile Synthesis

| Catalyst Type | Example |

| Cyanide Salts | Sodium Cyanide (NaCN), Potassium Cyanide (KCN) |

| Thiazolium Salts | Thiamine-derived salts |

| N-Heterocyclic Carbenes (NHCs) | Imidazolium-based carbenes, Triazolium-based carbenes |

General Applicability to Related γ-Ketonitrile Compounds

The synthesis of γ-ketonitriles, a class of compounds to which 3-Pyridinebutanenitrile belongs, can be achieved through various modern chemical reactions. These methods are often applicable to a wide range of substrates, including those with heterocyclic moieties like the pyridine ring.

One notable approach involves a photocatalytic intermolecular Stetter reaction. This method utilizes visible light and a copper-graphene carbon nitride (Cu@g-C3N4) photocatalyst in water. researchgate.net It facilitates a C(sp²)–H activation of aldehydes, which then react with acrylonitrile to produce γ-keto nitriles in good to excellent yields (80–95%). researchgate.net The operational simplicity and use of ambient, green conditions make this a highly efficient alternative to traditional methods. researchgate.net

Another versatile method is the acylation of the acetonitrile (B52724) anion with esters or lactones. Using inexpensive potassium tert-butoxide (KOt-Bu), a variety of β-ketonitriles can be synthesized. nih.gov While this method directly produces β-ketonitriles, it is a fundamental technique in nitrile chemistry and highlights the utility of nitrile anions as building blocks for more complex structures like γ-ketonitriles. Microwave-assisted synthesis has also proven effective for producing β-ketonitriles, with yields ranging from 30 to 72%.

A free-radical approach provides another pathway to 1,4-dicarbonyl compounds and, by extension, to γ-ketonitriles. researchgate.net These varied methodologies underscore the flexibility available to chemists in designing synthetic routes for γ-ketonitrile compounds, including those incorporating a pyridine ring.

Table 1: Comparison of General Synthesis Methods for γ-Ketonitrile Compounds

| Method | Key Reagents/Conditions | Typical Yield | Advantages |

|---|---|---|---|

| Photocatalytic Stetter Reaction | Aldehydes, Acrylonitrile, Cu@g-C3N4, Visible light, Water | 80-95% researchgate.net | Green chemistry, Ambient conditions, High yield researchgate.net |

| Acylation of Acetonitrile Anion | Esters/Lactones, Acetonitrile, KOt-Bu | Moderate to Good nih.gov | Inexpensive reagents, Versatile intermediates nih.gov |

| Microwave-Assisted Synthesis | Esters, Nitriles, KOt-Bu, THF, Microwave | 30-72% | Rapid reaction times |

Alternative Synthetic Routes to Pyridinebutanenitrile Derivatives

Beyond general methodologies, several specific reaction pathways are employed for the synthesis of nitriles, which can be adapted for pyridinebutanenitrile derivatives.

Hydrocyanation of α,β-Unsaturated Ketones

The hydrocyanation of α,β-unsaturated carbonyl compounds is a classic method for forming β-cyano ketones through a 1,4-conjugate addition. organicreactions.org This reaction, which is a special case of the Michael reaction, involves the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond. organicreactions.org The reactive species is the cyanide anion (CN⁻), and the reaction rate is proportional to its concentration. organicreactions.org

While the 1,2-addition to the carbonyl group can also occur, it is often reversible, especially in the presence of a base, leading to the thermodynamically more stable 1,4-adduct as the major product. organicreactions.org Modern advancements have led to highly efficient and enantioselective methods. For instance, a ruthenium catalyst system, [Ru(phgly)₂(binap)]/C₆H₅OLi, has been used for the asymmetric hydrocyanation of α,β-unsaturated ketones, affording β-cyano ketones in high yields and excellent enantioselectivity. thieme-connect.de This approach is notable for its high substrate-to-catalyst ratio and the reusability of the catalyst. thieme-connect.de

Potassium Cyanide Reactions with Mannich Base Hydrochlorides

The reaction of potassium cyanide with Mannich base hydrochlorides represents another route to nitrile-containing compounds. While direct examples for 3-Pyridinebutanenitrile are not prominently featured, the underlying chemistry is well-established. Mannich bases, formed from an active hydrogen compound, formaldehyde, and a secondary amine, can be converted to their hydrochlorides. These salts can then undergo nucleophilic substitution reactions. The reaction with potassium or sodium cyanide in an appropriate solvent, typically ethanol (B145695), allows for the replacement of the amine group with a cyano group. libretexts.org This method is a useful way to extend a carbon chain and introduce the versatile nitrile functionality. libretexts.org

Advanced Nucleophilic Acylation Techniques in Nitrile Synthesis

Nucleophilic acyl substitution is a fundamental class of reactions for creating carboxylic acid derivatives, including nitriles. jove.com Advanced techniques in this area provide efficient pathways to nitrile synthesis. The condensation of nitriles that have acidic α-hydrogens with carboxylic esters in the presence of a strong base is a common method for preparing β-ketonitriles. google.com

The mechanism involves the deprotonation of the nitrile to form a nitrile-stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. nih.gov Subsequent elimination of an alkoxide leaving group yields the β-ketonitrile. google.com The choice of base and solvent is crucial; for example, using potassium tert-butoxide in ethereal solvents has been shown to be effective. nih.gov The addition of catalytic amounts of isopropanol or 18-crown-6 can facilitate the reaction and minimize side-product formation under ambient conditions. nih.gov These techniques are pivotal for constructing the carbon skeleton required for compounds like 3-Pyridinebutanenitrile.

Precursor Chemistry and Starting Material Selection for 3-Pyridinebutanenitrile Synthesis

The selection of appropriate starting materials is fundamental to an efficient synthetic strategy. For 3-Pyridinebutanenitrile, derivatives of nicotinic acid and nicotinaldehyde are logical and common precursors.

Derivatives of Nicotinic Acid and Nicotinaldehyde as Precursors

Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are versatile starting points for building more complex pyridine-containing molecules. kyoto-u.ac.jpresearchgate.net Industrially, nicotinic acid is often produced via the oxidation of 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine. nih.gov A key industrial route involves the oxidative ammonolysis of 3-methylpyridine in the gas phase to produce 3-cyanopyridine, which can then be hydrolyzed to nicotinic acid or its amide. nih.gov

The synthesis of various nicotinic acid derivatives often begins with the esterification of the acid. researchgate.net The resulting methyl nicotinate can be further modified. For example, reaction with hydrazine hydrate forms nicotinoyl hydrazine, which can be condensed with substituted aldehydes to create a diverse range of derivatives. researchgate.net

Similarly, nicotinaldehyde (pyridine-3-carboxaldehyde) serves as a valuable precursor. Aldehydes can be converted directly to nitriles through various one-pot procedures. organic-chemistry.org One common method involves heating the aldehyde with hydroxylamine hydrochloride in a solvent like N-methylpyrrolidone. organic-chemistry.org This transforms the aldehyde group (-CHO) into a nitrile group (-CN), providing a direct route to nitrile derivatives from aldehyde precursors. The availability of these pyridine-based precursors makes them central to the synthesis design for 3-Pyridinebutanenitrile.

Table 2: Key Precursors and Their Transformations

| Precursor | Intermediate | Target Functional Group | Relevant Reaction |

|---|---|---|---|

| 3-Methylpyridine (3-Picoline) | Nicotinic Acid / 3-Cyanopyridine | Carboxylic Acid / Nitrile | Oxidation / Oxidative Ammonolysis nih.gov |

| Nicotinic Acid | Methyl Nicotinate | Ester | Esterification researchgate.net |

| Nicotinaldehyde | Nitrile Derivative | Nitrile | Reaction with Hydroxylamine Hydrochloride organic-chemistry.org |

Functionalized Alkyl Halides (e.g., 3-Bromobutyronitrile)

One potential, though not widely documented in readily available literature, synthetic route to 3-Pyridinebutanenitrile involves the alkylation of a pyridine precursor with a functionalized alkyl halide such as 3-bromobutyronitrile. This approach, in principle, would involve the nucleophilic substitution of the bromide by a pyridine-derived nucleophile.

The direct alkylation of pyridine with an alkyl halide typically leads to the formation of an N-alkylpyridinium salt. To achieve C-alkylation, where the butylnitrile chain is attached to a carbon atom of the pyridine ring, more complex strategies are required. Friedel-Crafts type alkylations are generally not effective for electron-deficient heterocycles like pyridine unless the ring is activated with electron-donating substituents. youtube.com

Alternative strategies for C-alkylation of pyridines often involve the use of pre-functionalized pyridines or the application of modern cross-coupling methodologies. For instance, a C4-alkylation of pyridine derivatives can be achieved with enhanced regioselectivity under electroreductive conditions using alkyl bromides, a method that is both mild and scalable. chemrxiv.org Another approach involves the use of a blocking group on the pyridine nitrogen to direct alkylation to the C4 position. nih.govchemistryviews.org While these methods demonstrate the feasibility of introducing alkyl chains onto the pyridine ring, their specific application to the synthesis of 3-Pyridinebutanenitrile with 3-bromobutyronitrile would require dedicated research and optimization.

Other Key Building Blocks (e.g., Potassium Cyanide, Acrylonitrile)

The synthesis of 3-Pyridinebutanenitrile can also be envisioned using other fundamental building blocks, namely potassium cyanide and acrylonitrile. These reagents provide pathways to introduce the nitrile group and extend the carbon chain.

Potassium Cyanide: Potassium cyanide is a common and potent source of the cyanide nucleophile (CN⁻). In the context of synthesizing 3-Pyridinebutanenitrile, potassium cyanide could be employed in a nucleophilic substitution reaction with a suitable pyridine-containing electrophile. For example, a hypothetical route could involve the reaction of a 3-(4-halobutyl)pyridine with potassium cyanide to displace the halide and form the desired nitrile. The reactions of substituted pyridinium (B92312) salts with cyanide have been studied, and in some cases, lead to the formation of dihydropyridine (B1217469) derivatives. vcu.edu The successful synthesis of 3-Pyridinebutanenitrile via this route would depend on the careful selection of the pyridine substrate and reaction conditions to favor the desired substitution product.

Acrylonitrile: Acrylonitrile (CH₂=CHCN) is a versatile building block in organic synthesis, often participating in Michael addition reactions. A plausible synthetic strategy for 3-Pyridinebutanenitrile could involve the cyanoethylation of a pyridine derivative. This would entail the addition of a pyridine nucleophile to the activated double bond of acrylonitrile. However, the direct reaction of pyridine itself with acrylonitrile might not be straightforward and could lead to a mixture of products or polymerization of the acrylonitrile. More controlled methods might be necessary to achieve the desired 3-substituted product.

Process Chemistry and Scalable Production Methodologies for 3-Pyridinebutanenitrile

The transition from laboratory-scale synthesis to industrial production of 3-Pyridinebutanenitrile necessitates the development of robust and efficient process chemistry. Key considerations for scalable production include reaction efficiency, product purity, safety, and cost-effectiveness. Modern methodologies such as continuous flow synthesis and automated systems offer significant advantages in addressing these challenges.

Continuous Flow Synthesis Optimization for Butyronitrile Compounds

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, including nitrile compounds. This technology offers several benefits over traditional batch processing, such as improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and integration of in-line analysis.

The synthesis of various substituted nitriles has been successfully demonstrated using continuous flow systems. For instance, a process for the synthesis of 5-substituted 1H-tetrazoles from nitriles has been developed in a continuous flow setup, highlighting the adaptability of this technology for nitrile transformations. nih.gov Another example is the development of a continuous flow process for the oxidative dehydrogenation of amines to produce nitriles, showcasing a greener and more efficient alternative to traditional methods. chemrxiv.org

| Parameter | Description | Potential Impact on Synthesis |

| Residence Time | The time the reaction mixture spends in the reactor. | Affects reaction conversion and selectivity. Shorter residence times can increase throughput but may lead to incomplete reactions. |

| Temperature | The temperature at which the reaction is conducted. | Influences reaction rate and can affect side product formation. Precise temperature control in flow reactors is a key advantage. |

| Stoichiometry | The molar ratio of the reactants. | Crucial for maximizing the yield of the desired product and minimizing waste. Flow chemistry allows for precise control of reagent addition. |

| Solvent | The medium in which the reaction is carried out. | Can significantly impact reaction rates, solubility of reagents and products, and downstream processing. |

| Catalyst | If a catalyst is used, its loading and activity are critical. | In flow systems, packed-bed reactors with solid-supported catalysts can be employed for easy separation and reuse. |

By carefully controlling these parameters, a continuous flow process for the synthesis of 3-Pyridinebutanenitrile could be optimized to achieve high yields, purity, and throughput, making it an attractive option for industrial-scale production.

Automated Systems in Pyridinebutanenitrile Production

Automation plays a crucial role in modern chemical manufacturing, offering increased efficiency, reproducibility, and safety. Automated synthesis platforms can perform entire chemical processes with minimal human intervention, from reagent dispensing and reaction monitoring to product purification and analysis. youtube.com

For the production of 3-Pyridinebutanenitrile, automated systems could be integrated with either batch or continuous flow processes. Such systems can be particularly beneficial for:

High-Throughput Experimentation: Automated platforms can rapidly screen a wide range of reaction conditions (e.g., different catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of 3-Pyridinebutanenitrile.

Process Control and Monitoring: Real-time monitoring of reaction progress using in-line analytical techniques (e.g., spectroscopy) can be integrated into an automated system. This allows for immediate adjustments to be made to maintain optimal conditions and ensure consistent product quality.

Data Logging and Analysis: Automated systems can collect and store vast amounts of data from each production run. This data can be analyzed to gain a deeper understanding of the process and identify opportunities for further optimization.

Safety: By minimizing manual handling of potentially hazardous reagents and reactions, automation significantly enhances the safety of the chemical manufacturing process.

Several automated platforms are available for the synthesis of heterocyclic compounds and for performing a variety of chemical transformations. youtube.comresearchgate.net The application of such systems to the production of 3-Pyridinebutanenitrile would enable a more efficient, reliable, and safer manufacturing process, ultimately leading to a higher quality and more cost-effective product.

Chemical Reactivity and Mechanistic Studies of 3 Pyridinebutanenitrile

Oxidation Pathways of 3-Pyridinebutanenitrile

The oxidation of the nitrile group in 3-Pyridinebutanenitrile and its analogs is a key transformation, leading to valuable carboxylic acid derivatives. This process can be achieved through various methods, each with its own mechanistic nuances.

Formation of Carboxylic Acid Derivatives from 3-Pyridinebutanenitrile

The conversion of the nitrile functionality in 3-Pyridinebutanenitrile to a carboxylic acid, specifically 4-(pyridin-3-yl)butanoic acid, is typically accomplished through hydrolysis. nih.govhmdb.ca This reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon and leading to the formation of an amide intermediate after a series of proton transfers. This amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

In a basic medium, a hydroxide (B78521) ion directly attacks the nitrile carbon, initiating the hydrolysis. This process also proceeds through an amide intermediate, ultimately yielding a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to produce the final carboxylic acid.

While direct oxidation of the nitrile group to a carboxylic acid is possible, hydrolysis is the more common and well-established method for this transformation. The pyridine (B92270) ring in 3-Pyridinebutanenitrile can influence the reaction conditions required for efficient hydrolysis.

Mechanistic Aspects with Stoichiometric and Catalytic Oxidants

The oxidation of molecules containing a pyridine ring and a nitrile group can be complex, with the potential for reactions at either functionality. For analogs of 3-Pyridinebutanenitrile that contain other oxidizable groups, such as a ketone, specific oxidizing agents are employed.

Stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions are commonly used for the oxidation of organic compounds. smolecule.com In the context of a molecule like 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile, these strong oxidants can lead to the formation of carboxylic acids. smolecule.com The mechanism of oxidation by these reagents typically involves the attack of the oxidant at the oxidizable center, followed by a series of electron and proton transfers.

Catalytic oxidation methods offer a more selective and environmentally benign alternative. Transition metal catalysts, particularly those based on ruthenium and copper, have been shown to be effective in various oxidation reactions involving nitrogen-containing heterocycles. nih.govwhiterose.ac.ukbeilstein-journals.orgbohrium.comuniovi.es For instance, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been developed for the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.org While not a direct oxidation of the nitrile, this demonstrates the utility of transition metal catalysts in activating and functionalizing molecules containing a pyridine ring. The mechanism often involves the coordination of the pyridine nitrogen to the metal center, which facilitates the subsequent oxidative steps. nih.govbeilstein-journals.org

The choice of oxidant and reaction conditions is crucial to selectively target a specific functional group within the molecule while preserving others.

Reduction Transformations of 3-Pyridinebutanenitrile

The reduction of 3-Pyridinebutanenitrile and its derivatives offers pathways to a variety of important compounds, including alcohols and amines. These transformations can be achieved through different reducing agents and methodologies, including stereoselective approaches.

Reduction of Ketone Moieties to Alcohols (e.g., Formation of 2-Methyl-4-hydroxy-4-(pyridin-3-yl)butanenitrile)

In analogs of 3-Pyridinebutanenitrile that possess a ketone functionality, such as 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile, the ketone can be selectively reduced to a secondary alcohol. This transformation yields products like 2-Methyl-4-hydroxy-4-(pyridin-3-yl)butanenitrile. smolecule.com

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity in reducing ketones and aldehydes in the presence of less reactive functional groups like nitriles and esters. libretexts.orgresearchgate.net The mechanism of reduction by NaBH₄ involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide intermediate during the workup step to afford the alcohol.

The table below summarizes the reduction of a ketone moiety in a 3-Pyridinebutanenitrile analog.

| Starting Material | Reducing Agent | Product | Reference |

| 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile | Sodium borohydride or Lithium aluminum hydride | 2-Methyl-4-hydroxy-4-(pyridin-3-yl)butanenitrile | smolecule.com |

Catalytic Hydrogenation of the Nitrile Group (e.g., to 3-Pyridinebutanamine)

The nitrile group of 3-Pyridinebutanenitrile and its analogs can be reduced to a primary amine, such as 3-Pyridinebutanamine. A common and efficient method for this transformation is catalytic hydrogenation. numberanalytics.com This process involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst.

A specific example is the reduction of 4-oxo-4-(pyridin-3-yl)butanenitrile, which upon hydrogenation in the presence of Raney Nickel (Ra-Ni) and subsequent treatment, leads to the formation of nornicotine, a process that inherently involves the reduction of the nitrile group to an amine which then participates in cyclization. google.com The reaction is typically carried out in a solvent like ethanol (B145695) and may involve the use of additives like liquid ammonia (B1221849). google.com

The general mechanism for catalytic hydrogenation of nitriles involves the adsorption of both the nitrile and hydrogen onto the surface of the catalyst. numberanalytics.com This is followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, first forming an imine intermediate which is then further reduced to the primary amine.

The conditions for catalytic hydrogenation can be varied to optimize the yield and selectivity of the desired amine.

| Starting Material | Catalyst | Reagents | Product | Reference |

| 4-oxo-4-(pyridin-3-yl)butanenitrile | Ra-Ni | H₂, Liquid NH₃, Ethanol, then NaBH₄ | Nornicotine | google.com |

Stereoselective Reduction Methodologies for 3-Pyridinebutanenitrile Analogs

For analogs of 3-Pyridinebutanenitrile containing a prochiral ketone, such as β-ketonitriles, stereoselective reduction is crucial for the synthesis of optically active β-hydroxy nitriles. These chiral building blocks are valuable in the pharmaceutical industry. researchgate.net

Various methods have been developed for the stereoselective reduction of β-ketonitriles. These include the use of chiral reducing agents and biocatalytic approaches. For instance, the fungus Curvularia lunata has been explored for the alkylation-reduction of β-keto nitriles, yielding optically active α-alkyl β-hydroxy nitriles with high enantiomeric and diastereomeric excesses. researchgate.net

Chemical methods often employ a combination of a reducing agent and a chiral catalyst or auxiliary. For example, the reduction of α-alkyl-β-keto carbonitriles can be directed to form either syn- or anti-α-alkyl-β-hydroxy carbonitriles with high stereoselectivity. researchgate.net The outcome is dependent on the Lewis acid used. A chelating Lewis acid like TiCl₄ in a non-coordinating solvent with a borane-pyridine complex as the reducing agent typically leads to the syn-isomer. researchgate.net Conversely, a non-chelating Lewis acid such as CeCl₃ in a coordinating solvent with LiBH₄ as the reducing agent favors the formation of the anti-isomer. researchgate.net

Biocatalytic methods, using whole cells or isolated enzymes like ketoreductases, offer high stereoselectivity under mild conditions. elsevierpure.comgeorgiasouthern.edu Baker's yeast, for example, has been used for the reduction of β-keto-α-oximino nitriles to give β-hydroxy-α-oximino nitriles with high enantiomeric purity. elsevierpure.com

The table below illustrates the stereoselective reduction of β-ketonitriles.

| Substrate Type | Method | Key Reagents/Catalyst | Stereochemical Outcome | Reference |

| α-Alkyl-β-keto carbonitrile | Chemical | TiCl₄, BH₃·pyridine | syn-α-alkyl-β-hydroxy carbonitrile | researchgate.net |

| α-Alkyl-β-keto carbonitrile | Chemical | CeCl₃, LiBH₄ | anti-α-alkyl-β-hydroxy carbonitrile | researchgate.net |

| β-Keto nitrile | Biocatalytic | Curvularia lunata | Optically active α-alkyl β-hydroxy nitrile | researchgate.net |

| β-Keto-α-oximino nitrile | Biocatalytic | Baker's yeast | β-Hydroxy-α-oximino nitrile (>99% ee) | elsevierpure.com |

Nucleophilic Reactivity at the Nitrile Center of 3-Pyridinebutanenitrile

The nitrile group (C≡N) in 3-Pyridinebutanenitrile is characterized by a strong polarization, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.org This reactivity is analogous to that of a carbonyl group, where nucleophilic addition to the electrophilic carbon is a key reaction. pressbooks.pubucalgary.ca The addition of a nucleophile to the nitrile carbon results in the formation of an sp2-hybridized imine anion. pressbooks.pub

Amide Formation and Hydrolysis Pathways

The nitrile group of 3-Pyridinebutanenitrile can be converted to an amide and subsequently to a carboxylic acid through hydrolysis. This transformation can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org

In acid-catalyzed hydrolysis , the nitrogen atom of the nitrile is first protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the activated carbon. This leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide, 4-(pyridin-3-yl)butanamide. chemistrysteps.com

In base-catalyzed hydrolysis , a strong nucleophile, typically a hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group. This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to yield the imidic acid. Tautomerization subsequently produces the amide. pressbooks.pubchemistrysteps.com

Under more vigorous reaction conditions (e.g., prolonged heating), the initially formed amide can undergo further hydrolysis to yield the corresponding carboxylic acid, 4-(pyridin-3-yl)butanoic acid, and ammonia or an ammonium salt. libretexts.org

The table below summarizes the hydrolysis pathways for 3-Pyridinebutanenitrile.

| Reaction | Conditions | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | Imidic Acid | 4-(pyridin-3-yl)butanamide |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O, Δ | Imidate Anion | 4-(pyridin-3-yl)butanamide |

| Full Hydrolysis | H₃O⁺ or OH⁻, prolonged Δ | 4-(pyridin-3-yl)butanamide | 4-(pyridin-3-yl)butanoic acid |

Reactions with Carbon and Heteroatom Nucleophiles

The electrophilic carbon of the nitrile group in 3-Pyridinebutanenitrile readily reacts with a variety of strong carbon and heteroatom nucleophiles. ucalgary.ca

Reactions with Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful carbon-based nucleophiles that add to the nitrile group. The reaction of 3-Pyridinebutanenitrile with a Grignard reagent, for example, forms an imine salt after the initial nucleophilic addition. This intermediate is then hydrolyzed with aqueous acid to yield a ketone. libretexts.orglibretexts.org This provides a versatile method for synthesizing various ketones with a pyridine moiety.

Reactions with Heteroatom Nucleophiles: A significant reaction with a heteroatom nucleophile is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce 3-Pyridinebutanenitrile to the corresponding primary amine, 4-(pyridin-3-yl)butan-1-amine. libretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon. The initial addition forms an imine anion, which is stabilized by complexation with the aluminum species. libretexts.org A second hydride addition, followed by an aqueous workup, yields the primary amine. libretexts.orglibretexts.org

Other heteroatom nucleophiles, such as those from alcohols, thiols, and amines, can also react with nitriles, often requiring activation of the nitrile group. ucalgary.cachemrxiv.orgorganic-chemistry.orgrsc.org For instance, the Ritter reaction allows for the formation of N-substituted amides by reacting a nitrile with a carbocation precursor in the presence of a strong acid. chemistrysteps.com

The table below outlines the reactions of 3-Pyridinebutanenitrile with various nucleophiles.

| Nucleophile Type | Reagent Example | Intermediate | Product Class | Specific Product Example |

| Carbon Nucleophile | Ethylmagnesium bromide (Grignard) | Imine salt | Ketone | 1-(Pyridin-3-yl)hexan-4-one |

| Hydride (Heteroatom) | Lithium Aluminum Hydride (LiAlH₄) | Imine anion complex | Primary Amine | 4-(Pyridin-3-yl)butan-1-amine |

Pyridine Ring Transformations and Functionalization in 3-Pyridinebutanenitrile

The pyridine ring is an electron-deficient heterocycle, which significantly influences its reactivity, particularly in electrophilic substitution reactions. organicchemistrytutor.com

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). organicchemistrytutor.com This deactivation is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring. Furthermore, under the strong acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further increases the deactivation of the ring. rsc.org

When EAS reactions do occur, substitution is directed to the C-3 (or C-5) position. Attack at the C-2, C-4, or C-6 positions would result in a highly unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. organicchemistrytutor.com

In 3-Pyridinebutanenitrile, the butanenitrile substituent at the C-3 position is also an electron-withdrawing group. This group further deactivates the pyridine ring towards electrophilic attack. Based on the directing effects of substituents on aromatic rings, this C-3 electron-withdrawing group would be expected to direct incoming electrophiles primarily to the C-5 position, which is meta to the existing substituent and avoids the unfavorable positions relative to the ring nitrogen. Therefore, reactions like nitration or halogenation on 3-Pyridinebutanenitrile would be challenging and are expected to yield the 5-substituted product, if any.

| EAS Reaction | Reagents | Expected Major Product | Reactivity Note |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-pyridinebutanenitrile | Very low reactivity due to ring deactivation |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-pyridinebutanenitrile | Very low reactivity due to ring deactivation |

| Sulfonation | SO₃, H₂SO₄ | 3-Pyridinebutanenitrile-5-sulfonic acid | Very low reactivity due to ring deactivation |

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Moiety

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize pyridine rings. eie.grwiley.comrsc.org To utilize these reactions, a derivative of 3-Pyridinebutanenitrile, typically a halogenated version (e.g., 2-bromo-3-pyridinebutanenitrile), is required as a substrate.

Common cross-coupling reactions include:

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of a halopyridine with a boronic acid or ester. For example, reacting a bromo-3-pyridinebutanenitrile with an arylboronic acid would yield an aryl-substituted 3-pyridinebutanenitrile.

Heck Coupling: This reaction couples a halopyridine with an alkene in the presence of a palladium catalyst. This would allow for the introduction of alkenyl groups onto the pyridine ring of 3-Pyridinebutanenitrile.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a halopyridine with a terminal alkyne, resulting in the formation of an alkynyl-substituted pyridine derivative.

The presence of the pyridine nitrogen can influence these reactions, as it can coordinate to the metal catalyst. rsc.org The specific position of the halogen on the pyridine ring will determine the structure of the final product.

| Coupling Reaction | Required Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Halo-3-pyridinebutanenitrile | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl/Alkyl-substituted derivative |

| Heck | Halo-3-pyridinebutanenitrile | Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted derivative |

| Sonogashira | Halo-3-pyridinebutanenitrile | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted derivative |

Fundamental Mechanistic Investigations Related to Pyridine Systems

The reactivity of 3-Pyridinebutanenitrile is deeply rooted in the fundamental electronic properties of the pyridine ring. Several mechanistic studies on pyridine and its derivatives provide crucial insights.

Computational studies using Molecular Electron Density Theory (MEDT) on the nitration of pyridine have confirmed that the reaction proceeds through a stepwise polar mechanism. rsc.org These studies highlight that in the strong acid medium required for the reaction, pyridine is completely converted to the protonated pyridinium ion, which is strongly deactivated toward electrophilic attack, explaining the experimental difficulty of such reactions. rsc.org

Mechanistic investigations into palladium-catalyzed reactions where pyridine serves as a ligand have shown that it can significantly influence the catalytic cycle. nih.gov For example, in the aerobic oxidative amination of alkenes, pyridine ligation and dissociation from the palladium center are key steps that determine the favored reaction pathway. nih.gov

Furthermore, studies on the electrochemistry of pyridinium have revealed that its reduction potential is highly dependent on the electrode surface. rsc.org These investigations also show that in the presence of CO₂, pyridinium can create an alternative mechanism for the hydrogen evolution reaction, acting as a proton shuttle. rsc.org Such fundamental studies are essential for understanding and predicting the behavior of pyridine-containing molecules like 3-Pyridinebutanenitrile in various chemical environments.

Electrochemical Behavior and Redox Mechanisms of Pyridinium Species

The electrochemical characteristics of pyridinium species derived from 3-Pyridinebutanenitrile are crucial for understanding its reactivity in various chemical environments. While direct and extensive studies on the electrochemical behavior of 3-Pyridinebutanenitrile are not widely available in the public domain, the general principles of pyridinium electrochemistry can provide a foundational understanding.

Typically, the electrochemical analysis of such compounds is performed using techniques like cyclic voltammetry (CV). This method allows for the investigation of redox processes, the stability of generated species, and the kinetics of electron transfer reactions. For a pyridinium species, the nitrogen atom in the pyridine ring can undergo reduction, forming a pyridinyl radical. The potential at which this reduction occurs is influenced by the substituents on the pyridine ring and the nature of the alkyl chain.

In the case of 3-Pyridinebutanenitrile, the electron-withdrawing nature of the nitrile group (-CN) would be expected to influence the redox potential of the pyridine ring. The electrochemical reduction of the pyridinium cation would likely involve the transfer of a single electron to form a neutral radical species. The stability and subsequent reactions of this radical are of significant interest in mechanistic studies.

Further sweeps in a cyclic voltammogram could reveal the reversibility of this redox couple. An irreversible or quasi-reversible process would suggest that the initially formed radical undergoes subsequent chemical reactions, such as dimerization or reaction with the solvent or other species present in the electrolyte solution. The specific potential values and peak characteristics would provide quantitative data on these processes.

A hypothetical cyclic voltammogram for a pyridinium derivative of 3-Pyridinebutanenitrile might exhibit a cathodic peak corresponding to the reduction of the pyridinium ion and an anodic peak on the reverse scan corresponding to the oxidation of the pyridinyl radical back to the cation. The separation between these peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) would offer insights into the reversibility and kinetics of the electron transfer process.

Table 1: Hypothetical Electrochemical Parameters for a 3-Pyridinebutanenitrile-derived Pyridinium Species

| Parameter | Description | Hypothetical Value |

| Epc | Cathodic Peak Potential | -0.8 to -1.2 V (vs. a standard reference electrode) |

| Epa | Anodic Peak Potential | -0.7 to -1.1 V (vs. a standard reference electrode) |

| ΔEp | Peak Separation | > 59 mV (indicating quasi-reversibility or irreversibility) |

| ipa/ipc | Peak Current Ratio | < 1 (suggesting follow-up chemical reactions) |

Note: These values are illustrative and would need to be determined experimentally.

Surface-Enhanced Spectroscopic Probing of Reaction Intermediates

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying reaction intermediates at or near a metal surface with high sensitivity. For a molecule like 3-Pyridinebutanenitrile, SERS could provide detailed vibrational information about its adsorption geometry and any transient species formed during an electrochemical reaction.

When 3-Pyridinebutanenitrile or its derivatives are adsorbed on a SERS-active substrate (typically roughened silver, gold, or copper surfaces), the Raman scattering signal is significantly enhanced. This allows for the detection of low concentrations of molecules and the observation of subtle changes in their vibrational modes upon interaction with the surface or during a reaction.

In the context of studying reaction intermediates of 3-Pyridinebutanenitrile, a SERS experiment could be coupled with electrochemistry (electro-SERS). By applying a potential to the SERS-active electrode, one could initiate the reduction or oxidation of the adsorbed molecule and simultaneously monitor the changes in the SERS spectrum.

For instance, upon the electrochemical reduction of a pyridinium species of 3-Pyridinebutanenitrile to its radical form, new vibrational bands characteristic of the radical would be expected to appear in the SERS spectrum. The disappearance or shifting of bands associated with the parent pyridinium ion would also be observed. This would provide direct evidence for the formation of the intermediate and offer structural information.

The orientation of the molecule on the metal surface can also be inferred from the relative enhancement of different vibrational modes. For a pyridine derivative, the enhancement of ring breathing modes versus out-of-plane bending modes can indicate whether the molecule is adsorbed flat or perpendicular to the surface.

Table 2: Expected SERS Vibrational Modes for 3-Pyridinebutanenitrile and its Potential Radical Intermediate

| Vibrational Mode | Parent Molecule (cm⁻¹) | Radical Intermediate (cm⁻¹) | Assignment |

| ν(C≡N) | ~2245 | Shifted | Nitrile stretch |

| Ring Breathing | ~1030 | Shifted | Pyridine ring vibration |

| C-H stretch (aromatic) | ~3050 | Shifted | Pyridine C-H vibration |

| New Radical Bands | N/A | Present | Vibrations specific to the radical species |

Note: The exact wavenumbers are dependent on the specific experimental conditions and the interaction with the metal surface.

By combining electrochemical control with the molecular specificity of SERS, researchers can gain a detailed picture of the reaction mechanism, identifying key intermediates and understanding their structure and reactivity at a molecular level.

Derivatives and Analogs of 3 Pyridinebutanenitrile: Synthesis and Structure Activity Studies

Design and Synthesis of Novel 3-Pyridinebutanenitrile Derivatives

The synthesis of novel derivatives based on the 3-Pyridinebutanenitrile scaffold is a focal point of research, driven by the quest for molecules with tailored chemical properties. nih.gov Strategic modifications to both the aliphatic chain and the aromatic pyridine (B92270) ring are key to diversifying the available compounds. nih.govnih.gov

Modifications of the Butanenitrile Chain

The butanenitrile chain of 3-Pyridinebutanenitrile offers a versatile platform for structural modification. A primary transformation is the reduction of the nitrile group. For instance, the analogous 4-Pyridinebutanenitrile can be hydrogenated to form 4-pyridinebutanamine using Raney cobalt as a catalyst. google.com.pg This conversion of the cyano group into a primary amine introduces a new reactive site for further functionalization.

The reactivity of the nitrile group itself is central to many transformations. youtube.com It can undergo hydrolysis to form the corresponding carboxylic acid or react with organometallic reagents to yield ketones. Each of these transformations replaces the nitrile with a different functional group, thereby creating a new class of derivatives with distinct chemical reactivities. youtube.com

Table 1: Examples of Butanenitrile Chain Modifications

| Starting Material | Reagent/Catalyst | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 4-Pyridinebutanenitrile | Raney cobalt, H₂, Ethanol (B145695), Triethylamine | 4-Pyridinebutanamine | Nitrile Reduction | google.com.pg |

| 3-Pyridinebutanenitrile | H₂O, H⁺ or OH⁻ | 4-(Pyridin-3-yl)butanoic acid | Nitrile Hydrolysis | N/A |

| 3-Pyridinebutanenitrile | Grignard Reagent (R-MgBr), then H₃O⁺ | 1-(Pyridin-3-yl)pentan-4-one (example) | Nitrile reaction with organometallics | N/A |

Substituent Effects on the Pyridine Moiety in Derivatives

The introduction of substituents onto the pyridine ring profoundly influences the electronic properties and reactivity of 3-Pyridinebutanenitrile derivatives. The position and nature of these substituents dictate their effect. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient compared to benzene (B151609). nih.gov This inherent property affects the chemical shifts observed in ¹³C-NMR spectroscopy, a key tool for characterizing these compounds. mdpi.com

Studies on substituted pyridines show that the influence of a substituent on the chemical shift of the carbon atom to which it is attached is similar to that observed in benzene derivatives. mdpi.com However, for carbon atoms two bonds away, the effect can be significantly different. mdpi.com For example, in 4-substituted pyridines, the electronic effect is transmitted effectively to the C-3 position. mdpi.com The nature of the substituent—whether it is electron-donating or electron-withdrawing—will alter the electron density at different positions on the ring, thereby affecting its reactivity towards electrophilic or nucleophilic attack. rsc.org

Table 2: Influence of Substituent Position on Pyridine Ring Reactivity

| Substituent Position | Electronic Effect on Ring | Expected Impact on Reactivity |

|---|---|---|

| 2- or 6-position | Strong inductive and resonance effect on nitrogen and adjacent carbons. | Modulates basicity of nitrogen; directs further substitution. |

| 3- or 5-position | Primarily inductive effect, less direct resonance interaction with N. | Influences reactivity at other ring positions. |

| 4-position | Strong resonance effect transmitted throughout the ring. | Significantly alters electron density at C-2, C-3, C-5, C-6. |

Elucidation of Structure-Reactivity and Structure-Function Relationships

Impact of Structural Features on Chemical Transformations of Derivatives

The chemical reactivity of 3-Pyridinebutanenitrile derivatives is a direct consequence of their molecular structure. mdpi.com Modifications to the butanenitrile chain introduce new functional groups, each with its characteristic reactions. beilstein-journals.org For example, converting the nitrile to an amine, as seen with its 4-pyridyl analog, creates a nucleophilic center that can participate in amide bond formation or reactions with electrophiles. google.com.pg

Substituents on the pyridine ring alter the molecule's electronic landscape. rsc.org An electron-withdrawing group on the pyridine ring would make the ring less susceptible to electrophilic substitution but more susceptible to nucleophilic attack. Conversely, an electron-donating group would increase the ring's electron density, enhancing its reactivity towards electrophiles. The interplay between the pyridine nitrogen and the substituents determines the rates of reactions like ester hydrolysis in related systems, highlighting the sensitive dependence of reactivity on electronic structure. rsc.org The inherent asymmetry and reactivity of pyrazole (B372694) derivatives, a related class of heterocycles, offer a parallel for understanding how tautomerism and structural features can influence synthetic strategies and chemical behavior. researchgate.net

Molecular Design Principles for Modulating Chemical Behavior

The rational design of novel molecules with specific chemical properties is a cornerstone of modern synthetic chemistry. nih.govmdpi.com In the context of 3-Pyridinebutanenitrile derivatives, molecular design principles leverage the structure-reactivity relationships discussed previously. The goal is to create molecules with fine-tuned chemical behavior by making strategic structural changes. nih.gov

One key principle is the hybridization of pharmacophores or reactive fragments. mdpi.com This involves combining the 3-pyridinebutanenitrile core with other chemical moieties to create hybrid molecules with potentially new or enhanced chemical functionalities. mdpi.com Another principle is the modulation of electronic properties through substituent effects. mdpi.com By carefully selecting and placing substituents on the pyridine ring, chemists can control the molecule's polarity, basicity, and susceptibility to various chemical reactions. mdpi.com Computational tools, such as the analysis of the Molecular Electrostatic Potential (MEP), can help visualize the electronic distribution and predict sites for nucleophilic or electrophilic attack, guiding the design process. mdpi.com

Synthetic Strategies for Pyridine-Containing Heterocycles from 3-Pyridinebutanenitrile

3-Pyridinebutanenitrile is not only a target for derivatization but also a valuable starting material for the synthesis of more complex, fused heterocyclic systems. ias.ac.in The nitrile and the pyridine ring can both participate in cyclization reactions to build new rings.

A common strategy involves the transformation of the nitrile group into a functionality that can react with a part of the pyridine ring or a pre-installed substituent. For instance, the reduction of the nitrile to an amine, followed by intramolecular reactions, can lead to the formation of fused dihydropyridine (B1217469) systems. Another approach is to utilize the reactivity of the pyridine ring itself. In the presence of a strong base, the carbon adjacent to the ring nitrogen can be deprotonated, creating a nucleophile that can participate in intramolecular cyclization with a suitably modified butanenitrile chain. The synthesis of pyrido[2,1-b]quinazoline derivatives from related pyridine compounds illustrates how the pyridine nitrogen can be incorporated into a new, fused ring system. google.com.pg These strategies showcase the versatility of 3-Pyridinebutanenitrile as a building block in the construction of diverse and complex heterocyclic architectures. ijpsonline.comresearchgate.net

Cyclization Reactions Involving the Butanenitrile Moiety

The butanenitrile portion of 3-pyridinebutanenitrile and its derivatives is a key site for synthetic modification, particularly through cyclization reactions to form new heterocyclic rings. These reactions leverage the reactivity of the nitrile group and the adjacent carbon chain to construct five- or six-membered rings, significantly altering the molecule's three-dimensional structure and pharmacological profile.

One common strategy involves the intramolecular cyclization of allenic amino acids, which can be catalyzed by silver nitrate (B79036) (AgNO₃) to produce highly functionalized Δ³-pyrrolines. organic-chemistry.org This method allows for the transfer of chiral information during the ring formation. organic-chemistry.org Another approach is the phosphine-catalyzed annulation of modified allylic ylides with imines, which also yields 3-pyrrolines in good yields. organic-chemistry.org Furthermore, electroreductive cyclization presents a modern method for synthesizing piperidine (B6355638) and pyrrolidine (B122466) derivatives from imines and terminal dihaloalkanes, a technique applicable to precursors derived from the butanenitrile chain. beilstein-journals.org This electrochemical approach, often performed in a flow microreactor, can offer high efficiency compared to traditional batch reactions. beilstein-journals.org

These cyclization strategies are crucial for transforming the linear butanenitrile chain into a more rigid, cyclic structure, which can enhance binding affinity and selectivity for specific biological targets.

| Cyclization Method | Reactants | Product | Key Features | Reference |

| Silver-Catalyzed Cyclization | Allenic amino acids | Functionalized Δ³-pyrrolines | Proceeds with transfer of chiral information. | organic-chemistry.org |

| Phosphine-Catalyzed Annulation | Allylic ylides, Aromatic imines | 3-Pyrrolines | Yields highly functionalized products. | organic-chemistry.org |

| Electroreductive Cyclization | Imines, Terminal dihaloalkanes | Piperidine and Pyrrolidine derivatives | Can be performed efficiently in a flow microreactor. | beilstein-journals.org |

| Base-Promoted Cycloisomerization | α-amino allenes | 3-Pyrrolines | Occurs via a 5-endo-trig cycloisomerization in a stereoselective manner. | organic-chemistry.org |

Formation of Fused Pyridine Systems

Fusing additional rings onto the pyridine nucleus of 3-pyridinebutanenitrile derivatives is a powerful strategy for creating complex, polycyclic scaffolds with significant biological activity. These fused systems often exhibit enhanced pharmacological properties due to their rigid conformations and extended surface areas for molecular interactions.

A variety of synthetic methods are employed to construct these fused heterocycles. Multicomponent reactions (MCRs) are particularly efficient, allowing for the one-pot synthesis of complex pyridine derivatives. researchgate.net For instance, fused pyridine derivatives can be synthesized from electron-rich amino heterocycles and Knoevenagel products in aqueous media using thiamine (B1217682) hydrochloride as a green, reusable catalyst. rsc.org This method involves a Michael addition followed by cyclocondensation to yield the fused product in high yields. rsc.org

Specific examples of fused systems include:

Pyrrolo[3,2-c]pyridines: Synthesized via a synergetic copper/zinc-catalyzed one-step annulation of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes. rsc.org

Chromeno[3,2-c]pyridines: These systems, which combine chromene and pyridine rings, are found in natural alkaloids and show antimicrobial and cytotoxic activities. mdpi.com They can be synthesized through one-pot, three-component reactions involving aldehydes and activated methylene (B1212753) compounds. mdpi.com

1,2,3-Triazole Fused Pyridines: The fusion of a triazole ring to a pyridine or pyrimidine (B1678525) core has been explored to create new templates for antimicrobial agents. nih.gov The regioselective synthesis can be achieved through a sequence involving C-N bond formation, reduction, diazotization, and cyclization. nih.gov

The development of these fused systems is driven by the search for novel compounds with improved efficacy and selectivity for various therapeutic targets, including cancer and infectious diseases. ekb.egresearchgate.net

| Fused System | Synthetic Strategy | Potential Application | Reference |

| Pyrrolo[3,2-c]pyridine | Copper/zinc-catalyzed annulation | Medicinal Chemistry | rsc.org |

| Chromeno[3,2-c]pyridine | One-pot three-component synthesis | Antimicrobial, Antiviral, Cytotoxic Agents | mdpi.com |

| 1,2,3-Triazole fused Pyridine | Buchwald's strategy (C-N bond formation/reduction/diazotization/cyclization) | Antimicrobial Agents | nih.gov |

| General Fused Pyridines | Thiamine hydrochloride-catalyzed Michael addition/cyclocondensation | Green Chemistry, Medicinal Agents | rsc.org |

Development of Pyridine-Based Chemical Probes for Molecular Interactions

Derivatives of 3-pyridinebutanenitrile are pivotal in the development of chemical probes designed to investigate and modulate the function of biological macromolecules. By systematically altering the structure, researchers can fine-tune the binding affinity and selectivity of these compounds for specific receptors, enzymes, or ion channels.

Synthesis of Analogs for Receptor Binding Studies

The synthesis of analogs is a cornerstone of structure-activity relationship (SAR) studies. By creating a series of structurally related compounds and evaluating their binding to a target receptor, researchers can identify the key chemical features responsible for molecular recognition and biological activity.

For example, a tritiated analog of pinacidil, which contains a 3-pyridinyl group, was synthesized to serve as a radioligand for studying potassium channel openers and blockers. nih.gov This probe enabled the characterization of interactions between various classes of compounds and their receptor sites. nih.gov Similarly, the synthesis and evaluation of analogs of the sigma receptor ligand BD1008 have led to compounds that can attenuate the toxic effects of cocaine. nih.gov These studies confirmed that high affinity for sigma receptors was a common feature of the active analogs. nih.gov

In the field of antibacterial research, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized to explore their activity against Gram-positive bacteria. nih.gov Modifications to different parts of the molecule resulted in compounds with potent antibacterial activity, highlighting the importance of specific structural motifs for binding to the bacterial target. nih.gov The development of such analogs is crucial for creating more effective therapeutic agents and for understanding the molecular basis of drug action. mdpi.commdpi.com

| Analog Class | Target Receptor/System | Purpose of Synthesis | Key Finding | Reference |

| Tritiated Pinacidil Analogue | Potassium Channels | Radioligand for binding assays | Characterized interactions of K+ channel openers and blockers. | nih.gov |

| BD1008 Analogs | Sigma Receptors | Attenuate cocaine toxicity | High affinity for sigma1 receptors was crucial for activity. | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Bacterial Ribosome | Antibacterial agents | Specific structural modifications led to potent activity against Gram-positive bacteria. | nih.gov |

| Bexarotene Analogs | Retinoid-X-Receptor (RXR) | Selective RXR agonists | Modeling and synthesis led to the identification of potential RXR-selective agonists. | mdpi.com |

Molecular Docking and Computational Modeling of Interactions

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for predicting and analyzing the interactions between pyridine-based ligands and their biological targets at an atomic level. frontiersin.orgfrontiersin.org These in silico techniques provide insights into the binding modes, affinities, and the specific amino acid residues involved in the interaction, thereby guiding the rational design of more potent and selective compounds. nih.govnih.gov

Molecular docking studies have been widely applied to pyridine derivatives. For instance, docking of novel pyridine-3-carbonitrile (B1148548) derivatives into the active site of dihydrofolate reductase (DHFR) helped to explain their potential binding interactions and rationalize their observed biological activities. researchgate.net Similarly, docking studies on pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) revealed key binding energies and interactions, correlating well with experimental antioxidant activity. nih.gov In another study, the binding modes of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) were investigated using 3D-QSAR and molecular docking, providing valuable guidance for the design of new reversible inhibitors. rsc.org

These computational approaches not only help in understanding experimental results but also play a crucial role in the predictive design of new molecules. mdpi.com By modeling how mutations in a target protein, such as NLRP3 in cryopyrin-associated periodic syndromes, affect ligand binding, researchers can gain a deeper understanding of disease mechanisms and design targeted therapies. nih.gov The synergy between synthesis, biological evaluation, and computational modeling accelerates the discovery and optimization of novel pyridine-based therapeutic agents. mdpi.comsemanticscholar.org

| Compound Class | Biological Target | Computational Method | Key Insight from Modeling | Reference |

| Pyridine-3-carbonitrile derivatives | Dihydrofolate Reductase (DHFR) | Molecular Docking | Predicted binding energies and interactions within the active site. | researchgate.net |

| Pyrimidine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Molecular Docking | Inferred binding energies that correlated with antioxidant activity. | nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamides | Lysine Specific Demethylase 1 (LSD1) | 3D-QSAR, Molecular Docking, MD Simulation | Identified crucial residues (e.g., Asn535) for stabilizing inhibitors. | rsc.org |

| Pyrazole/Pyridine/Pyran derivatives | Cyclooxygenase-2 (COX-2) | Molecular Docking | Aligned with in vitro anti-inflammatory activity, showing key hydrogen bonding. | mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Bacterial Ribosome | Molecular Docking | Predicted possible modes of antibacterial action. | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science Research

Strategic Use of 3-Pyridinebutanenitrile in Multi-Step Organic Synthesis

The versatility of 3-Pyridinebutanenitrile is particularly evident in its application in multi-step organic synthesis, where it can be employed in various strategies to construct intricate molecular architectures.

Conversely, in a divergent synthesis , a central core molecule is used to generate a library of structurally related compounds. wikipedia.orgsathyabama.ac.inslideshare.net Starting from 3-Pyridinebutanenitrile, a variety of reagents can be used to modify its structure, leading to a diverse range of molecules with potentially different biological or material properties. wikipedia.org This strategy is particularly powerful for creating families of natural products or their analogues from a common intermediate. researchgate.net

A hypothetical divergent synthesis starting from 3-Pyridinebutanenitrile could involve transformations of the nitrile group and substitutions on the pyridine (B92270) ring to create a library of compounds for screening purposes.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. bhavanscollegedakor.orgslideshare.net This process involves "disconnections," which are the imaginary breaking of bonds that correspond to reliable forward chemical reactions. bhavanscollegedakor.orgegrassbcollege.ac.in

Key Disconnection Approaches for a Hypothetical Target Molecule Derived from 3-Pyridinebutanenitrile:

| Disconnection Type | Bond Broken | Resulting Synthons | Corresponding Reagents |

| C-C Bond | Bond between C3 of pyridine and the butane (B89635) chain | Pyridyl anion and a C4 electrophile | 3-Lithiopyridine and a 4-halobutanenitrile |

| C-N Bond | Bond between the butane chain and a terminal amine | Butyl cation and an amine nucleophile | 4-(3-Pyridyl)butyl bromide and ammonia (B1221849) |

| Functional Group Interconversion | Conversion of the nitrile to a carboxylic acid | 4-(3-Pyridyl)butanoic acid | Hydrolysis of 3-Pyridinebutanenitrile |

This table presents a simplified, hypothetical retrosynthetic analysis.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. solubilityofthings.comimperial.ac.uk This allows for the manipulation of reactivity and the introduction of new functionalities. solubilityofthings.com 3-Pyridinebutanenitrile is amenable to a wide range of FGIs involving both the nitrile group and the pyridine ring.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. vanderbilt.edu The pyridine ring, while generally less reactive than benzene (B151609), can undergo electrophilic substitution under specific conditions and can also be N-oxidized to alter its reactivity. These transformations significantly expand the synthetic utility of 3-Pyridinebutanenitrile, allowing it to be a precursor to a variety of more complex molecules. solubilityofthings.comresearchgate.net

Examples of Functional Group Interconversions of 3-Pyridinebutanenitrile:

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Nitrile (-CN) | H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | LiAlH₄ or H₂, Catalyst | Primary Amine (-CH₂NH₂) |

| Pyridine Nitrogen | m-CPBA | Pyridine N-oxide |

Catalysis and Catalytic Methodologies Involving Pyridinebutanenitrile

The pyridine moiety within 3-Pyridinebutanenitrile and its derivatives can play a significant role in catalysis, acting as a ligand for metal centers in both homogeneous and heterogeneous systems.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. rsc.org Pyridine-containing molecules are widely used as ligands in homogeneous catalysis because the nitrogen atom can coordinate to a metal center, influencing its catalytic activity and selectivity. researchgate.netmdpi.com While 3-Pyridinebutanenitrile itself may not be a primary ligand, it serves as a valuable precursor for the synthesis of more complex pyridine-based ligands. researchgate.net

By modifying the butanenitrile chain, chelating ligands can be created that bind to a metal center through the pyridine nitrogen and another donor atom introduced in the side chain. These tailored ligands can be used in a variety of transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and carbonylation. dtu.dknih.gov The electronic and steric properties of the ligand, which can be fine-tuned through synthetic modifications starting from 3-Pyridinebutanenitrile, are crucial for controlling the outcome of the catalytic reaction. mpg.de

Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. rsc.orgsavemyexams.com The pyridine nitrogen in 3-Pyridinebutanenitrile can be used to anchor the molecule or its derivatives to a solid support, such as silica (B1680970) or a polymer resin. mdpi.com This immobilization creates a heterogeneous catalyst where the pyridine unit can still act as a ligand for a catalytically active metal.

The mechanism of heterogeneous catalysis typically involves the diffusion of reactants to the catalyst surface, adsorption, reaction on the surface, desorption of the products, and diffusion of the products away from the surface. libretexts.org By immobilizing a pyridine-based catalyst derived from 3-Pyridinebutanenitrile, one can combine the high selectivity often associated with homogeneous catalysts with the practical benefits of heterogeneous systems. rsc.org These supported catalysts can be employed in a range of organic transformations, contributing to the development of more sustainable and environmentally friendly chemical processes. the-innovation.org

Role of 3-Pyridinebutanenitrile in the Development of New Chemical Processes

The utility of a chemical compound is often measured by its ability to serve as a key intermediate in the synthesis of more complex, high-value molecules. 3-Pyridinebutanenitrile and its derivatives excel in this role, driving the development of synthetic pathways for important chemical targets.

A significant application is its use as a precursor in the synthesis of nicotine (B1678760) analogs and myosmine (B191914). orgsyn.org The development of efficient routes to these alkaloids is of considerable interest, and the availability of 4-oxo-4-(3-pyridyl)butyronitrile, derived from 3-pyridinebutanenitrile chemistry, provides a critical starting point. orgsyn.org The synthesis method itself, involving the cyanide-catalyzed addition of an aldehyde to an activated olefin, represents an important process development. It offers a more direct and efficient alternative to multi-step procedures for producing γ-ketonitriles. orgsyn.org

The principles of green chemistry, which emphasize waste minimization and atom economy, are increasingly shaping the development of new chemical processes. acs.org The catalytic nature of the synthesis of 3-Pyridinebutanenitrile's derivatives aligns with these principles, as catalysts, by definition, are used in small amounts and can be recycled, generating less waste compared to stoichiometric reagents. acs.org As the chemical industry seeks more sustainable and efficient manufacturing routes, the development of processes utilizing versatile building blocks like 3-Pyridinebutanenitrile becomes crucial. nih.gov Its structure allows for further chemical modification at both the pyridine ring and the nitrile group, making it a valuable platform for combinatorial chemistry and the discovery of new bioactive molecules.

Integration of 3-Pyridinebutanenitrile in Advanced Materials Research and Design

The unique combination of a pyridine ring and a nitrile functional group within one molecule makes 3-Pyridinebutanenitrile a promising candidate for the design of advanced materials. These functional groups provide sites for polymerization, coordination with metal ions, and other modifications, enabling its integration into complex material architectures. ethz.chpsi.ch

The nitrile group (-C≡N) is a well-known functional group in polymer chemistry. The polymerization of acrylonitrile (B1666552) (CH₂=CHCN) to form polyacrylonitrile (B21495) (PAN) is a large-scale industrial process. wikipedia.org PAN is a synthetic, semicrystalline polymer that serves as the primary precursor for the production of high-strength, lightweight carbon fibers used in aerospace, automotive, and sporting goods industries. wikipedia.org

Given this precedent, 3-Pyridinebutanenitrile can be viewed as a functionalized monomer with the potential to create novel polymers. The nitrile group can undergo polymerization, similar to acrylonitrile, while the pyridine ring remains as a pendant group along the polymer backbone. This would result in a polymer with distinct properties compared to standard PAN. The pyridine units could introduce new functionalities, such as:

Improved Thermal Stability: The aromatic pyridine ring could enhance the thermal resistance of the resulting polymer.

Coordination Sites: The nitrogen atom in the pyridine ring can act as a Lewis base, providing sites for coordination with metal ions. This could be used to create polymer-metal composites or ion-exchange resins. For example, hydrolyzed polyacrylonitrile is used to create resins with high affinity for divalent metal ions. wikipedia.org

Modified Solubility and Processing Characteristics: The polar pyridine group would alter the polymer's interaction with solvents and other materials.

The synthesis of such polymers could potentially be achieved through methods like free-radical or anionic polymerization, which are used for acrylonitrile. wikipedia.orgmsu.edu

Table 2: Comparison of Nitrile-Containing Monomers

| Monomer | Chemical Formula | Resulting Polymer | Key Applications of Polymer |

|---|---|---|---|

| Acrylonitrile | C₃H₃N | Polyacrylonitrile (PAN) | Precursor for carbon fiber, textiles, filtration membranes. wikipedia.org |

| Methyl 2-cyanoacrylate | C₅H₅NO₂ | Poly(methyl cyanoacrylate) | Primary component of superglues (anionic polymerization). msu.edu |

| 3-Pyridinebutanenitrile | C₉H₁₀N₂ | Hypothetical Pyridine-Functionalized Polymer | Potential for functional materials, metal coordination, modified thermal properties. |

Functional materials are designed to have specific, tunable properties for applications in areas like catalysis, energy storage, and electronics. ethz.chpsi.ch The molecular structure of 3-Pyridinebutanenitrile makes it an attractive building block for such materials.